molecular formula C6H13Cl4N B146129 Tris(2-chloroethyl)amine hydrochloride CAS No. 817-09-4

Tris(2-chloroethyl)amine hydrochloride

Cat. No.: B146129
CAS No.: 817-09-4
M. Wt: 241.0 g/mol
InChI Key: VEAUDLLZYJVHRI-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl)amine hydrochloride: is an organic compound with the formula C6H12Cl3N·HCl . . This compound is a powerful vesicant, meaning it causes blistering, and has been studied for its potential use in treating certain types of cancer .

Mechanism of Action

Note

Tris(2-chloroethyl)amine is extremely toxic, damaging the eyes, skin, respiratory tract, and immune system. Its health effects develop slowly . As a questionable carcinogen, it emits toxic fumes upon decomposition . Its historical use as a chemical warfare agent underscores its potency and danger.

Safety and Hazards

Tris(2-chloroethyl)amine hydrochloride is extremely toxic and may damage the eyes, skin, and respiratory tract and suppress the immune system . It is classified as Acute Tox. 2 Oral - Carc. 2 - Skin Corr. 1B . It is also a questionable carcinogen with experimental carcinogenic data .

Future Directions

The degradation of Tris(2-chloroethyl)amine hydrochloride in water and alkaline environment is being studied to determine decontamination options . The results indicate the substantial influence of pH on its hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-chloroethyl)amine hydrochloride typically involves the reaction of triethanolamine with thionyl chloride. The process is as follows :

    Reactants: 29.8 g (0.20 mole) of triethanolamine, 300 mL of dichloroethane, and 51.0 mL of thionyl chloride.

    Reaction Conditions: The mixture is heated to reflux for 4 hours.

    Quenching: The reaction is quenched by adding 20 mL of methanol.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethyl)amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3N.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUDLLZYJVHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

555-77-1 (Parent)
Record name Trichlormethine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6074835
Record name Trichlormethine
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Molecular Weight

241.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-09-4
Record name Tris(2-chloroethyl)amine hydrochloride
Source CAS Common Chemistry
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Record name Trichlormethine hydrochloride
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Record name trichlormethine
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Record name trichlormethine
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Record name Tris(2-chloroethyl)amine hydrochloride
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Record name TRICHLORMETHINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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